2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

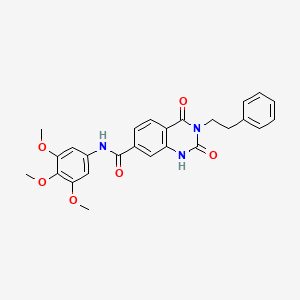

This compound is a quinazoline derivative featuring a 2,4-dioxo core, a phenethyl substituent at position 3, and a 3,4,5-trimethoxyphenyl carboxamide group at position 5. The 3,4,5-trimethoxyphenyl moiety is structurally reminiscent of combretastatin A-4, a natural stilbene with potent tubulin polymerization inhibition activity . However, the compound’s low water solubility (inferred from its structural features) may necessitate prodrug strategies, as seen in combretastatin derivatives .

Properties

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6/c1-33-21-14-18(15-22(34-2)23(21)35-3)27-24(30)17-9-10-19-20(13-17)28-26(32)29(25(19)31)12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQSRGOAWBWAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Quinazoline vs. Stilbene Derivatives

The compound shares the 3,4,5-trimethoxyphenyl group with combretastatin A-4, a stilbene derivative, but differs in core structure (quinazoline vs. stilbene). Key distinctions include:

Key Insights :

- The quinazoline core may offer greater synthetic versatility compared to combretastatin’s rigid stilbene structure .

- The phenethyl group in the quinazoline derivative increases lipophilicity, which could enhance cellular uptake but reduce solubility—a challenge addressed in combretastatin via phosphate prodrugs .

Functional Group Impact

- 3,4,5-Trimethoxyphenyl Group : Critical for tubulin binding in combretastatin A-4 . Molecular docking studies (e.g., AutoDock4 ) could predict whether this moiety in the quinazoline compound engages similar binding pockets.

- Carboxamide vs. Phosphate Ester : The carboxamide may improve target specificity via hydrogen bonding, whereas combretastatin’s phosphate prodrugs prioritize solubility and in vivo activation .

Solubility and Prodrug Potential

The quinazoline compound’s low solubility parallels combretastatin A-4’s limitations. Prodrug strategies for the quinazoline derivative could mimic combretastatin’s phosphate ester approach, which increases aqueous solubility by >100-fold . Alternative strategies might include PEGylation or salt formation.

Predicted Binding Affinity

AutoDock-based simulations could compare the quinazoline compound’s docking scores with combretastatin A-4 at tubulin’s colchicine-binding site. The phenethyl group might occupy hydrophobic pockets, while the carboxamide could stabilize interactions with polar residues.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this quinazoline derivative to improve yield and purity?

Answer:

Synthesis optimization requires systematic adjustments to reaction parameters. Key considerations include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the carboxamide and trimethoxyphenyl group, as these minimize racemization and side reactions .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or acid catalysts (p-toluenesulfonic acid) to accelerate cyclization steps in the tetrahydroquinazoline core formation .

- Solvent Systems : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.